

Diisostearyl Fumarate: A Technical Guide to Thermal Stability and Degradation

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Compound of Interest

Compound Name: *Diisostearyl fumarate*

Cat. No.: *B056379*

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Abstract

Diisostearyl fumarate, a high molecular weight branched-chain diester, is a key ingredient in the cosmetic and pharmaceutical industries, valued for its emollient and texturizing properties. [1] Its thermal stability is a critical parameter for formulation development, manufacturing, and ensuring product shelf-life. This technical guide provides a comprehensive overview of the thermal stability and degradation profile of **Diisostearyl fumarate**, based on available data. It includes a summary of its thermal properties, detailed experimental methodologies for its analysis, and a discussion of its degradation pathways.

Introduction

Diisostearyl fumarate (CAS No. 113431-53-1) is synthesized from fumaric acid and isostearyl alcohol.[1] Its large, branched alkyl chains contribute to its notable thermal and oxidative stability.[1] Understanding the behavior of **Diisostearyl fumarate** at elevated temperatures is essential for predicting its performance in various applications and for establishing safe handling and storage conditions. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are instrumental in characterizing these properties.[2]

Thermal Properties of Diisostearyl Fumarate

The thermal stability of **Diisostearyl fumarate** is characterized by its resistance to decomposition at high temperatures. The available data on its key thermal parameters are summarized below.

Thermal Property	Value	Analytical Method
Decomposition Onset Temperature	220 °C	Thermogravimetric Analysis (TGA)
Melting Transition Range (for related fumarate esters)	~50 - 70 °C	Differential Scanning Calorimetry (DSC)

Experimental Protocols for Thermal Analysis

Detailed experimental protocols are crucial for obtaining reproducible and reliable data on the thermal properties of **Diisostearyl fumarate**. The following sections describe standard methodologies for TGA and DSC analysis.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.

Objective: To determine the onset temperature of decomposition and the mass loss profile of **Diisostearyl fumarate**.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

- Sample Preparation:** A sample of **Diisostearyl fumarate** (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).
- Instrument Setup:** The TGA furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

- **Temperature Program:** The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
- **Data Acquisition:** The mass of the sample is continuously monitored and recorded as a function of temperature.
- **Data Analysis:** The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which specific percentages of mass loss occur.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of **Diisostearyl fumarate**.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

- **Sample Preparation:** A small amount of **Diisostearyl fumarate** (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum). The pan is hermetically sealed.
- **Instrument Setup:** An empty, sealed DSC pan is used as a reference. The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
- **Temperature Program:** The sample and reference are subjected to a controlled temperature program, which typically includes a heating ramp, a cooling ramp, and an isothermal hold. A common heating rate is 10 °C/min.
- **Data Acquisition:** The heat flow to the sample is measured relative to the reference and recorded as a function of temperature.
- **Data Analysis:** The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks. For melting, the peak temperature is taken as

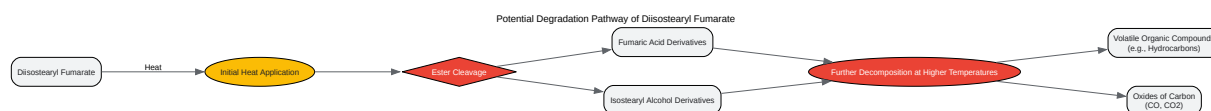
the melting point, and the area under the peak is used to calculate the enthalpy of fusion.

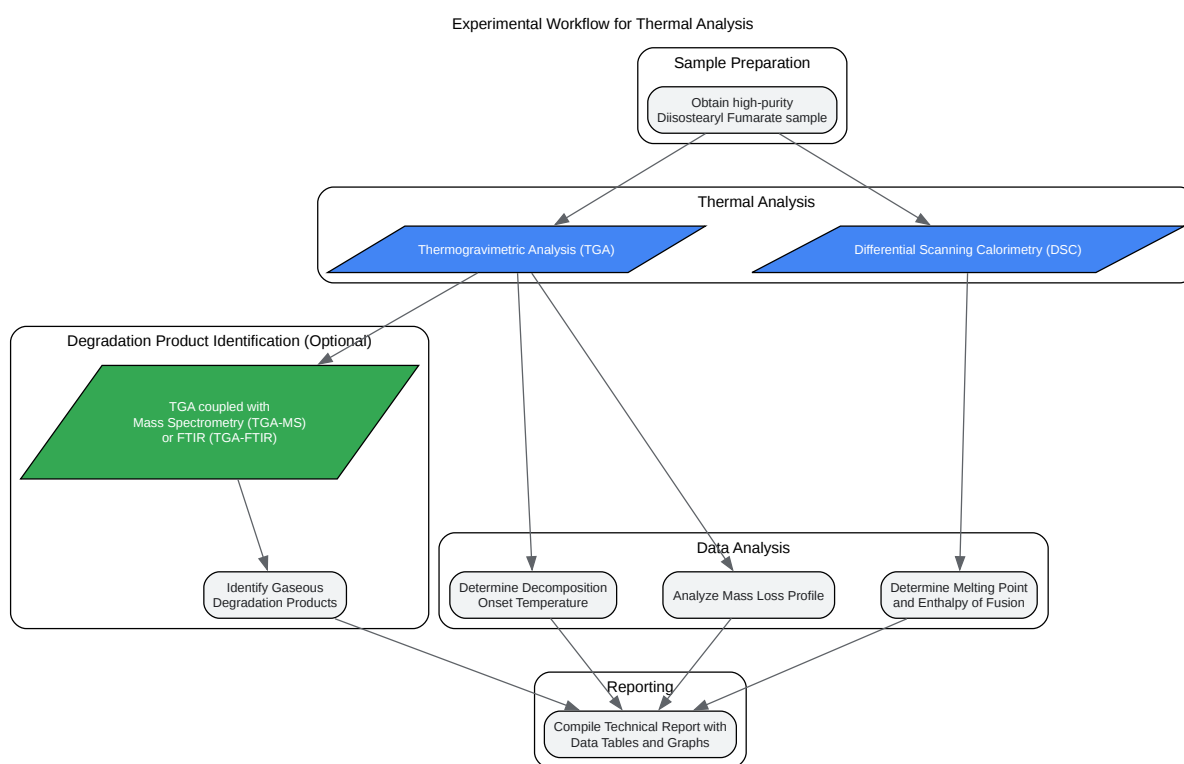
Degradation Profile

The thermal degradation of **Diisostearyl fumarate** involves the breakdown of its chemical structure at elevated temperatures. Understanding the degradation pathway and the resulting products is important for assessing the material's long-term stability and potential for the release of harmful substances.

Degradation Pathway

The primary degradation pathway for **Diisostearyl fumarate** is believed to be ester cleavage. This process involves the breaking of the ester bonds, which are the most thermally labile linkages in the molecule. At sufficiently high temperatures, further decomposition of the resulting fragments can occur.





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